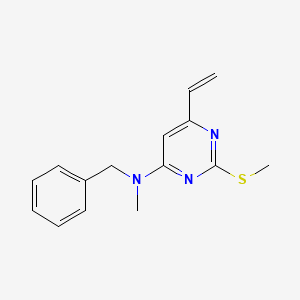![molecular formula C12H11NO4S B12928242 2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate CAS No. 88683-54-9](/img/structure/B12928242.png)
2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate is an organic compound that belongs to the class of isoindolinone derivatives. This compound is characterized by the presence of a 1,3-dioxoisoindolin-2-yl group attached to a thioethyl acetate moiety. Isoindolinone derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate typically involves the reaction of 2-mercaptoethyl acetate with phthalic anhydride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the isoindolinone ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted isoindolinone derivatives.
Applications De Recherche Scientifique
2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound’s isoindolinone moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: Similar structure but with an ethoxy group instead of a thioethyl group.
1,3-Dioxoisoindolin-2-yl acetate: Lacks the thioethyl group, making it less reactive in certain chemical reactions.
Uniqueness
2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate is unique due to the presence of both the isoindolinone and thioethyl acetate moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
88683-54-9 |
|---|---|
Formule moléculaire |
C12H11NO4S |
Poids moléculaire |
265.29 g/mol |
Nom IUPAC |
2-(1,3-dioxoisoindol-2-yl)sulfanylethyl acetate |
InChI |
InChI=1S/C12H11NO4S/c1-8(14)17-6-7-18-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5H,6-7H2,1H3 |
Clé InChI |
MQLTUKNEZYOVAM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCSN1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



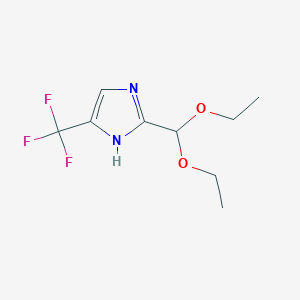
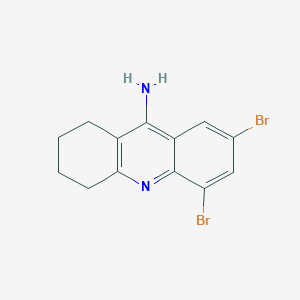
![(3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12928183.png)
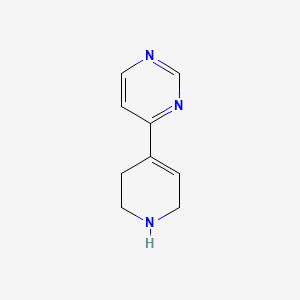
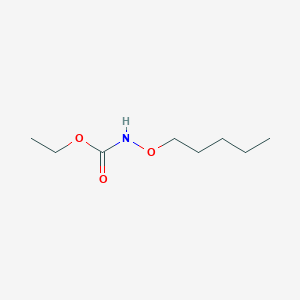
![2-Phenyl-7,8-dihydro-4H-thiopyrano[3,4-b]pyrazin-3(5H)-one](/img/structure/B12928216.png)
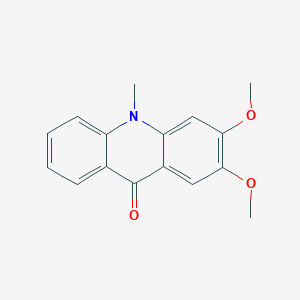
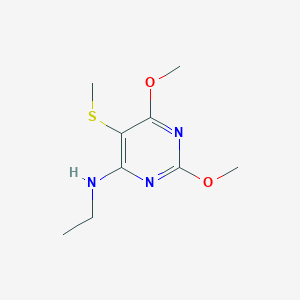
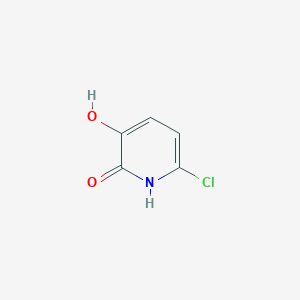
![N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide](/img/structure/B12928246.png)
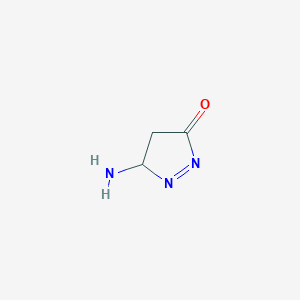
![6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B12928255.png)
